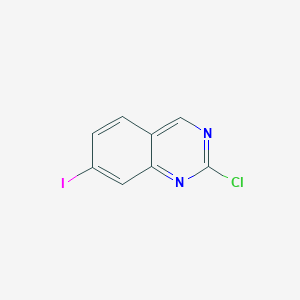2-Chloro-7-iodoquinazoline
CAS No.: 2089316-22-1
Cat. No.: VC5939127
Molecular Formula: C8H4ClIN2
Molecular Weight: 290.49
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2089316-22-1 |
|---|---|
| Molecular Formula | C8H4ClIN2 |
| Molecular Weight | 290.49 |
| IUPAC Name | 2-chloro-7-iodoquinazoline |
| Standard InChI | InChI=1S/C8H4ClIN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H |
| Standard InChI Key | OACROEMKWMRRHG-UHFFFAOYSA-N |
| SMILES | C1=CC2=CN=C(N=C2C=C1I)Cl |
Introduction
Structural Characteristics of 2-Chloro-7-iodoquinazoline
Molecular Architecture
The molecular formula of 2-Chloro-7-iodoquinazoline is C₈H₄ClIN₂, with a molecular weight of 290.49 g/mol. The compound’s structure consists of a quinazoline core (a benzene ring fused to a pyrimidine ring) substituted with chlorine at position 2 and iodine at position 7. This arrangement confers distinct electronic effects:
-
Chlorine (electronegative, σ-electron-withdrawing) increases reactivity toward nucleophilic substitution.
-
Iodine (polarizable, weak σ-donor) enhances susceptibility to electrophilic aromatic substitution and facilitates radiolabeling applications.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₄ClIN₂ |
| Molecular Weight | 290.49 g/mol |
| Halogen Substituents | Cl (position 2), I (position 7) |
| LogP (Partition Coefficient) | 2.89 (estimated) |
| Topological Polar Surface Area | 25.78 Ų |
The compound’s LogP value suggests moderate lipophilicity, indicating potential membrane permeability in biological systems .
Synthetic Methodologies
Chlorination via Phosphoryl Chloride (POCl₃)
Chlorination of quinazoline precursors often employs POCl₃ under reflux conditions. For example, 2-chloro-7-nitroquinoxaline is synthesized by reacting 7-nitroquinoxalin-2-ol with POCl₃ at elevated temperatures . Adapting this method, chlorination at position 2 of quinazoline could be achieved using similar conditions.
Representative Reaction Conditions:
-
Reagent: POCl₃ (excess)
-
Temperature: 110–120°C (reflux)
-
Duration: 3–5 hours
Iodination via Metal-Halogen Exchange
Iodination at position 7 may involve metal-halogen exchange reactions. For instance, treating a brominated quinazoline precursor with iodine in the presence of a copper catalyst could facilitate substitution. This approach aligns with methods used for polyhalogenated heterocycles .
Multi-Step Synthesis Pathways
A plausible route to 2-Chloro-7-iodoquinazoline involves:
-
Core Formation: Constructing the quinazoline scaffold via cyclocondensation of anthranilic acid derivatives with nitriles.
-
Chlorination: Introducing chlorine at position 2 using POCl₃.
-
Iodination: Substituting a hydrogen or leaving group at position 7 with iodine via electrophilic substitution.
Table 2: Comparative Synthesis of Halogenated Quinazolines
| Compound | Halogenation Method | Yield | Reference |
|---|---|---|---|
| 2-Chloro-7-nitroquinoxaline | POCl₃ reflux | 96% | |
| N-Alkylated Quinazolinone | Alkylation with methyl-2-bromoacetate | 71% |
| Compound | Activity | Target |
|---|---|---|
| Gefitinib | EGFR inhibition | Non-small cell lung cancer |
| 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol | Anticancer (IC₅₀: 0.10–0.59 µM) | EGFR mutant cells |
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s interaction with biological targets like EGFR or parasitic enzymes.
-
Synthetic Optimization: Develop one-pot halogenation protocols to improve yield and scalability.
-
Radiolabeling Applications: Explore the use of ¹³¹I or ¹²⁵I isotopes for theranostic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume